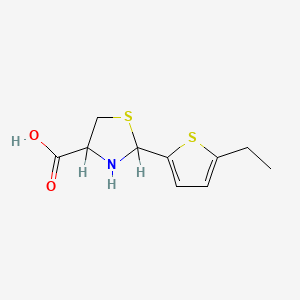
2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid is a heterocyclic compound that contains both a thiophene and a thiazolidine ring. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
準備方法
The synthesis of 2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid can be achieved through several synthetic routes. One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
化学反応の分析
2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
科学的研究の応用
2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is explored for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: Thiophene derivatives are utilized in the development of organic semiconductors and other advanced materials
作用機序
The mechanism of action of 2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid can be compared with other thiophene and thiazolidine derivatives:
Thiophene derivatives: Compounds like 2-acetylthiophene and 2,5-dimethylthiophene are similar in structure but may have different biological activities.
Thiazolidine derivatives: Compounds such as thiazolidine-2,4-dione are structurally related but may differ in their therapeutic applications. The uniqueness of this compound lies in its combined thiophene and thiazolidine rings, which contribute to its diverse biological activities
特性
分子式 |
C10H13NO2S2 |
|---|---|
分子量 |
243.4 g/mol |
IUPAC名 |
2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S2/c1-2-6-3-4-8(15-6)9-11-7(5-14-9)10(12)13/h3-4,7,9,11H,2,5H2,1H3,(H,12,13) |
InChIキー |
BFIUXTYFWMAWJJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(S1)C2NC(CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)
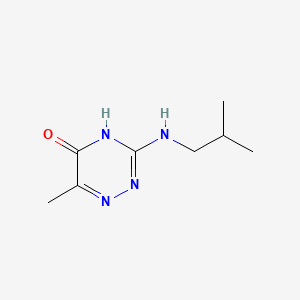
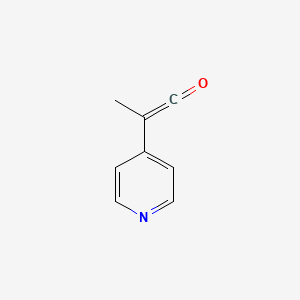
![tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate](/img/structure/B13824518.png)
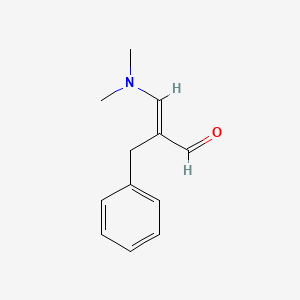
![4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile](/img/structure/B13824531.png)
![4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824539.png)
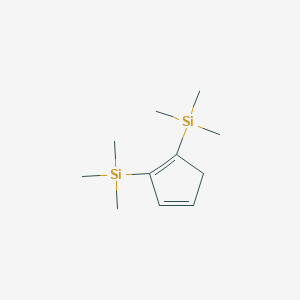
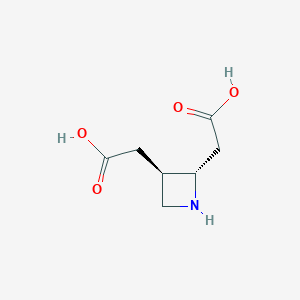

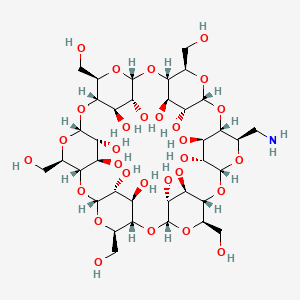
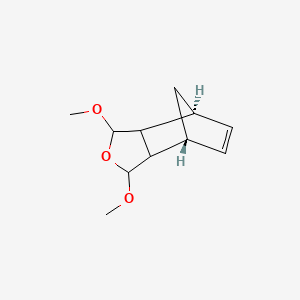
![(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13824582.png)
![Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-](/img/structure/B13824589.png)
